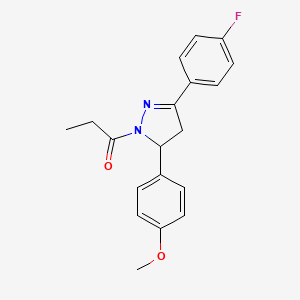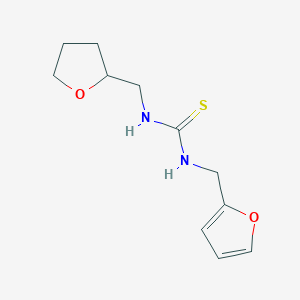
2-(1-adamantyl)-N-3-pyridinylacetamide
Descripción general
Descripción
2-(1-adamantyl)-N-3-pyridinylacetamide, also known as A-366, is a synthetic compound that belongs to the class of N-acylhydrazones. It has gained attention in the scientific community due to its potential applications in drug discovery and development. A-366 has been found to exhibit promising activity against cancer cells and has shown to be effective in treating various types of cancer.
Mecanismo De Acción
LSD1 is an epigenetic regulator that controls gene expression by removing methyl groups from histone proteins. This process is essential for the activation or repression of genes involved in cell growth and differentiation. 2-(1-adamantyl)-N-3-pyridinylacetamide binds to the active site of LSD1 and inhibits its demethylase activity, leading to the accumulation of methylated histones. This, in turn, results in the activation of tumor suppressor genes and the repression of oncogenes, ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-3-pyridinylacetamide has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy. It has also been shown to inhibit the migration and invasion of cancer cells, which are key factors in cancer metastasis. In addition, 2-(1-adamantyl)-N-3-pyridinylacetamide has been found to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-adamantyl)-N-3-pyridinylacetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. It also has a well-defined mechanism of action, which makes it a valuable tool for studying epigenetic regulation in cancer cells. However, 2-(1-adamantyl)-N-3-pyridinylacetamide has some limitations as well. It is a relatively new compound, and its long-term effects on human health are not yet known. Additionally, its efficacy and safety in clinical trials have not been fully evaluated.
Direcciones Futuras
There are several future directions for research on 2-(1-adamantyl)-N-3-pyridinylacetamide. One area of interest is the development of more potent and selective LSD1 inhibitors based on the structure of 2-(1-adamantyl)-N-3-pyridinylacetamide. Another area of research is the evaluation of 2-(1-adamantyl)-N-3-pyridinylacetamide in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Additionally, the use of 2-(1-adamantyl)-N-3-pyridinylacetamide in other disease areas, such as neurodegenerative disorders and infectious diseases, is also an area of potential research.
Aplicaciones Científicas De Investigación
2-(1-adamantyl)-N-3-pyridinylacetamide has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 2-(1-adamantyl)-N-3-pyridinylacetamide works by inhibiting the activity of lysine-specific demethylase 1 (LSD1), an enzyme that plays a key role in the development and progression of cancer.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-16(19-15-2-1-3-18-11-15)10-17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,11-14H,4-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIQBIWISBUJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantyl)-N-pyridin-3-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1-adamantyl)-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4136879.png)
![2-amino-7-methyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4136902.png)
![2-(4-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4136903.png)
![N-[2-(allyloxy)-3-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4136909.png)

![2-(1-adamantyl)-N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4136917.png)
![1-[4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4136921.png)
![N-cyclopentyl-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea](/img/structure/B4136927.png)
![2-(4-chloro-2-nitrophenoxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4136939.png)

![2-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136948.png)
![2-({4-allyl-5-[(2-ethoxy-4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4136965.png)
